Ethyltriethoxysilane
Overview
Description
Triethoxy(ethyl)silane is an organosilicon compound with the formula HSi(OC2H5)3 . It is a colorless liquid used in precious metal-catalyzed hydrosilylation reactions . The resulting triethoxysilyl groups are often valued for attachment to silica surfaces .
Synthesis Analysis
The selective synthesis of triethoxysilane through the direct reaction between ethanol and silicon was catalyzed by CuCl and Cu0 nano . Triethoxysilane can also be isolated by hydrolysis of chloro(triethoxy)silane in an organic solvent in the presence of a heterogeneous base .Molecular Structure Analysis
The structure of triethyl silane includes a silicon atom (Si) at its center, three ethyl groups (C2H5), and one hydrogen atom . This arrangement creates the reactive Si-H bond, which is essential to organic chemistry .Chemical Reactions Analysis
Triethoxysilane is used as a reducing agent for carbonyl groups and in the hydrosilylation of carbon-carbon multiple bonds . It can be used in reduction of amides, reduction of carbonyl compounds in the presence of cobalt (II) chloride as catalyst, Cu-catalyzed reductive hydroxymethylation of styrenes, and Rh-catalyzed hydrodediazoniation .Physical and Chemical Properties Analysis
Triethoxy(ethyl)silane is a colorless liquid with a density of 0.895 g/mL at 25° C and a refractive index of n20/D 1.392 (lit.) . It has a boiling point of 134-135 °C .Scientific Research Applications
Electrochemical Applications : Ethyl tris-2-methoxyethoxy silane shows promise in improving the passivation of graphite electrodes in Li-ion cells. It influences the formation of a passive layer on the electrode, enhancing the functionality of graphite anodes in electrolytes (Schroeder, Gierczyk, Waszak, & Walkowiak, 2006).
Inorganic-Organic Layered Materials : Triethoxy(alkyl)silanes have been used to hydrolyze and polycondense to form ordered structured materials. These materials exhibit a platy morphology and a highly-organized inorganic–organic layered structure (Shimojima, Sugahara, & Kuroda, 1997).
Polymer Modification : Triethoxy silane functions introduced onto low molar mass hydroxy telechelic polybutadiene significantly impact swelling measurements and mechanical properties, indicating potential for various industrial applications (Schapman, Couvercelle, & Bunel, 2000).
Coating Improvement for Metals : Vinyl-triethoxy silane films on iron have been studied for their protective properties against corrosion, suggesting significant potential in improving the durability of metal surfaces (Flis & Kanoza, 2006).
Biomedical Applications : A study on poly(ethylene glycol) silane immobilized on iron oxide nanoparticles demonstrates potential for biomedical applications, such as in magnetic resonance imaging and controlled drug delivery (Kohler, Fryxell, & Zhang, 2004).
Proteomics and Biochemistry : Poly(ethylene glycol) silane coatings on glass microfluidic channels and fused-silica capillaries for electrophoretic separations of proteins show promise in proteomic analyses and are compatible with mass spectrometry (Razunguzwa, Warrier, & Timperman, 2006).
Biocompatible Coatings : Silane coatings on biodegradable magnesium alloys have been investigated for their corrosion resistance and biocompatibility, indicating potential applications in clinical settings (Gu, Guo, Wang, Lu, Lin, Li, Zheng, & Fan, 2017).
Synthetic Chemistry : Triethoxysilanes have been used in a copper-catalyzed three-component reaction with sulfur dioxide and hydrazines, leading to N-aminosulfonamides. This demonstrates the compound's versatility in synthetic organic chemistry (Wang, Xue, & Wang, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyltriethoxysilane, also known as Triethoxy(ethyl)silane, is primarily used as a chemical intermediate . Its primary targets are organic molecules, where it introduces silicon atoms, leading to the formation of new compounds with desired properties .
Mode of Action
The mode of action of this compound involves the reaction of its ethoxy groups with other reagents . This results in the incorporation of silicon into the target molecules . In particular, it has been found to react directly with ethanol and silicon in the presence of CuCl and Cu0 nanoparticles .
Result of Action
The primary result of this compound’s action is the formation of new compounds through the incorporation of silicon atoms into organic molecules . This can lead to the creation of compounds with a wide range of properties, depending on the nature of the target molecules and the specific conditions of the reaction.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of moisture can lead to the formation of additional ethanol . Moreover, the reaction of this compound with ethanol and silicon is catalyzed by CuCl and Cu0 nanoparticles, suggesting that the presence of these catalysts in the environment can significantly influence the compound’s action .
Properties
IUPAC Name |
triethoxy(ethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O3Si/c1-5-9-12(8-4,10-6-2)11-7-3/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENFJSAFJTVPJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29254-45-3 | |
Record name | Silane, triethoxyethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29254-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID7041962 | |
Record name | Ethyltriethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78-07-9 | |
Record name | Ethyltriethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyltriethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078079 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyltriethoxysilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5230 | |
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Record name | Silane, triethoxyethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyltriethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7041962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethoxy(ethyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.983 | |
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Record name | ETHYLTRIETHOXYSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AQ2W24K1P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Triethoxy(ethyl)silane in enhancing the properties of natural fiber-reinforced composites?
A1: Triethoxy(ethyl)silane acts as a coupling agent in natural fiber-reinforced composites, enhancing the interfacial bonding between the hydrophilic fibers (e.g., coir) and the hydrophobic polymer matrix (e.g., PVC). [, , , ] This improved adhesion is achieved through chemical reactions. The silane molecule's ethoxy groups (–O–CH2–CH3) hydrolyze in the presence of moisture, forming silanol groups (Si–OH). These silanol groups then condense with hydroxyl groups (–OH) present on the fiber surface, creating strong covalent Si–O–C bonds. This chemical bridging improves load transfer between the fiber and the matrix, ultimately enhancing the composite's mechanical and electrical properties. [, , , ]
Q2: How does Triethoxy(ethyl)silane treatment affect the dielectric constant of coir fiber/PVC composites?
A2: Research indicates that treating coir fibers with Triethoxy(ethyl)silane can significantly reduce the dielectric constant of the resulting coir/PVC composites. [] This reduction is attributed to the improved interfacial adhesion between the coir fibers and the PVC matrix, facilitated by the silane coupling agent. This enhanced bonding reduces the presence of voids and air gaps at the interface, which are known to increase the dielectric constant. Furthermore, the hydrophobic nature of Triethoxy(ethyl)silane helps to prevent moisture absorption by the composite, further contributing to a lower dielectric constant. []
Q3: What is the optimal concentration of Triethoxy(ethyl)silane for enhancing the fatigue life of coir fiber/PVC composites?
A3: Studies using Box-Behnken designs and fatigue analysis simulations in ANSYS software revealed that coir fibers treated with Triethoxy(ethyl)silane at a concentration of 6 wt.% exhibited a maximum fatigue limit when combined with specific fiber size and treatment parameters. [] This suggests that the optimal concentration of Triethoxy(ethyl)silane for maximizing fatigue life is dependent on other factors related to the fiber and processing conditions.
Q4: Besides mechanical properties, are there other benefits to using Triethoxy(ethyl)silane in coir/PVC composites for electrical applications?
A4: Yes, Triethoxy(ethyl)silane treatment has been shown to significantly improve the electrical resistance of coir/PVC composites. [] This improvement is linked to the reduced presence of voids and air gaps at the fiber-matrix interface due to the enhanced bonding provided by the silane. These voids can act as pathways for electrical current leakage, decreasing the overall resistance. By reducing these defects, Triethoxy(ethyl)silane treatment contributes to the development of coir/PVC composites with enhanced electrical insulation properties, making them suitable for applications requiring high electrical resistance. []
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